molecular formula C21H12Br2N2O3S2 B11672768 4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide

4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide

Cat. No.: B11672768
M. Wt: 564.3 g/mol
InChI Key: GCZRPXFHFZSSCC-WQRHYEAKSA-N
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Description

4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a furan ring, and a thiazolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazolidinone Formation: The thiazolidinone moiety can be synthesized through the reaction of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-bromophenyl)benzamide: A simpler analog with similar structural features.

    N-(4-Bromophenyl)thiazolidinone: A compound with a thiazolidinone moiety but lacking the furan ring.

    4-Bromo-N-(furan-2-yl)benzamide: A compound with a furan ring but lacking the thiazolidinone moiety.

Uniqueness

4-Bromo-N-[(5Z)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]benzamide is unique due to its combination of structural features, including the bromophenyl group, furan ring, and thiazolidinone moiety

Properties

Molecular Formula

C21H12Br2N2O3S2

Molecular Weight

564.3 g/mol

IUPAC Name

4-bromo-N-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H12Br2N2O3S2/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)25(21(29)30-18)24-19(26)13-3-7-15(23)8-4-13/h1-11H,(H,24,26)/b18-11-

InChI Key

GCZRPXFHFZSSCC-WQRHYEAKSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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